molecular formula C22H21NO3 B5752589 3-[1-(3-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-(3-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No. B5752589
M. Wt: 347.4 g/mol
InChI Key: KKNREIUUUYOBQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(3-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid, also known as AMPP, is a chemical compound with potential applications in scientific research. It belongs to the class of pyrrole derivatives and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

3-[1-(3-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid acts by binding to a specific site on the AMPA receptor, which leads to an increase in the activity of the receptor. This, in turn, leads to an increase in the influx of calcium ions into the postsynaptic neuron, which is critical for the induction of LTP. The exact mechanism by which 3-[1-(3-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid enhances LTP is still not fully understood, but it is thought to involve the activation of intracellular signaling pathways.
Biochemical and Physiological Effects
3-[1-(3-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has been found to have several interesting biochemical and physiological effects. It has been shown to enhance the activity of the AMPA receptor, which is involved in the regulation of synaptic plasticity and memory formation. 3-[1-(3-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has also been found to enhance LTP in the hippocampus, a process that is critical for learning and memory. Additionally, 3-[1-(3-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has been found to have neuroprotective effects and has been shown to protect against glutamate-induced excitotoxicity.

Advantages and Limitations for Lab Experiments

3-[1-(3-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has several advantages for lab experiments. It is relatively easy to synthesize, and its effects on the AMPA receptor are well-characterized. Additionally, 3-[1-(3-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has been found to enhance LTP in the hippocampus, which makes it a promising candidate for studying the mechanisms underlying learning and memory. However, there are also some limitations to using 3-[1-(3-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid in lab experiments. For example, its effects on other neurotransmitter systems are not well-understood, and it may have off-target effects that could complicate data interpretation.

Future Directions

There are several potential future directions for research on 3-[1-(3-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid. One area of interest is the development of more potent and selective AMPA receptor modulators that can be used to study the role of the AMPA receptor in synaptic plasticity and memory. Another area of interest is the development of novel therapeutic agents that target the AMPA receptor, which could have potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Finally, further research is needed to fully understand the mechanism by which 3-[1-(3-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid enhances LTP and to determine whether it has any other effects on neuronal function.

Synthesis Methods

The synthesis of 3-[1-(3-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid can be achieved through a multistep process involving the reaction of 3-acetylphenylboronic acid and 5-(4-methylphenyl)-1H-pyrrole-2-carboxaldehyde in the presence of a palladium catalyst. The resulting intermediate is then subjected to a reaction with propanoic acid to yield the final product, 3-[1-(3-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid.

Scientific Research Applications

3-[1-(3-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the AMPA receptor, which is involved in the regulation of synaptic plasticity and memory formation. 3-[1-(3-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has also been found to enhance long-term potentiation (LTP) in the hippocampus, a process that is critical for learning and memory.

properties

IUPAC Name

3-[1-(3-acetylphenyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c1-15-6-8-17(9-7-15)21-12-10-19(11-13-22(25)26)23(21)20-5-3-4-18(14-20)16(2)24/h3-10,12,14H,11,13H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNREIUUUYOBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(N2C3=CC=CC(=C3)C(=O)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669248
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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